

## SAR125844: A Potent Inhibitor of MET Kinase Domain Mutations M1250T and Y1235D

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAR125844 |           |
| Cat. No.:            | B1684697  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical activity of **SAR125844**, a selective MET tyrosine kinase inhibitor, against the clinically relevant MET kinase domain mutations M1250T and Y1235D. The data and protocols presented are collated from key preclinical studies to serve as a comprehensive resource for researchers in oncology and drug development.

## **Executive Summary**

The MET receptor tyrosine kinase, encoded by the MET proto-oncogene, is a key driver of tumorigenesis, metastasis, and angiogenesis when aberrantly activated.[1][2][3] Mutations within the MET kinase domain can lead to constitutive activation and resistance to certain therapeutic agents. This guide focuses on the efficacy of **SAR125844**, a potent and highly selective intravenous MET inhibitor, in overcoming the challenges posed by the M1250T and Y1235D mutations.[1][2] Preclinical evidence demonstrates that **SAR125844** maintains nanomolar activity against both wild-type MET and these specific mutants, highlighting its potential as a therapeutic option in patients with MET-driven malignancies harboring these alterations.[1][2]

## **Quantitative Data: Inhibitory Activity of SAR125844**

The inhibitory potency of **SAR125844** against wild-type MET and the M1250T and Y1235D mutants has been quantified through both biochemical and cell-based assays. The following



tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the compound's activity across these different forms of the MET kinase.

Table 1: Biochemical (Enzymatic) Inhibitory Activity of SAR125844

| Target        | IC50 (nmol/L) |
|---------------|---------------|
| Wild-Type MET | 4.2           |
| M1250T Mutant | 6.5           |
| Y1235D Mutant | 1.7           |

Data sourced from enzymatic homogeneous time-resolved fluorescence (HTRF) assays.[1]

Table 2: Cell-Based Inhibitory Activity of SAR125844

| Target Expressed in HEK-293T Cells | IC50 (nmol/L) |
|------------------------------------|---------------|
| Wild-Type MET                      | 8.8           |
| M1250T Mutant                      | 30            |
| Y1235D Mutant                      | 179           |

Data sourced from cellular phospho-MET ELISA assays.[1]

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on the descriptions provided in the preclinical evaluation of **SAR125844**.[1]

# Enzymatic Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the direct inhibitory effect of **SAR125844** on the kinase activity of purified MET protein.



#### Materials:

- Purified recombinant wild-type or mutant (M1250T, Y1235D) MET kinase domain.
- Biotinylated substrate peptide.
- ATP.
- Assay buffer.
- Europium cryptate-labeled anti-phosphotyrosine antibody.
- Streptavidin-XL665.
- SAR125844 compound dilutions.

#### Procedure:

- The MET kinase enzyme, substrate peptide, and SAR125844 at various concentrations are incubated in an assay buffer.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a specified time at room temperature.
- The reaction is stopped, and the detection reagents (europium cryptate-labeled antiphosphotyrosine antibody and streptavidin-XL665) are added.
- After another incubation period, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

### Cellular Phospho-MET ELISA Assay

This cell-based assay measures the ability of **SAR125844** to inhibit MET autophosphorylation within a cellular context.



#### · Cell Line:

 HEK-293T cells transiently transfected to express either wild-type MET, M1250T MET, or Y1235D MET.

#### Procedure:

- HEK-293T cells are seeded in 96-well plates and transfected with the appropriate MET construct.
- After a period of expression, the cells are serum-starved.
- The cells are then treated with varying concentrations of **SAR125844** for a defined period.
- Cells are subsequently lysed to release cellular proteins.
- The concentration of phosphorylated MET in the cell lysates is quantified using a sandwich ELISA. A capture antibody specific for total MET is coated on the plate, and a detection antibody that recognizes the phosphorylated form of MET is used.
- The signal is developed and read on a plate reader.
- IC50 values are determined from the dose-response curve of MET phosphorylation inhibition.

# Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.





Click to download full resolution via product page

Caption: MET Signaling Pathway and Inhibition by SAR125844.





Click to download full resolution via product page

Caption: Workflow for Assessing SAR125844 Inhibitory Activity.





Click to download full resolution via product page

Caption: SAR125844 Mechanism for Overcoming MET Mutations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. aacrjournals.org [aacrjournals.org]
- 2. The selective intravenous inhibitor of the MET tyrosine kinase SAR125844 inhibits tumor growth in MET-amplified cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SAR125844: A Potent Inhibitor of MET Kinase Domain Mutations M1250T and Y1235D]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684697#sar125844-activity-against-met-kinase-domain-mutations-m1250t-y1235d]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com